4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate
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Description
4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-bromobenzoate is a useful research compound. Its molecular formula is C23H17BrN2O4S and its molecular weight is 497.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrazole Derivatives : This compound is involved in the synthesis of diverse pyrazole derivatives. For instance, reactions involving vinyl sulfones as chemical equivalents of acetylenes have led to the formation of diphenylpyrazoles through 1,3-dipolar cycloaddition reactions. Such methodologies are critical for constructing complex molecular architectures found in many biologically active molecules (Vasin et al., 2015).
Hydrogen-Bonded Molecular Structures : Research on isomeric reaction products of related compounds has shown the formation of hydrogen-bonded sheets and chains, demonstrating the compound’s utility in studying molecular interactions and crystal engineering (Portilla et al., 2007).
Biological Activities
Herbicidal and Insecticidal Activities : Derivatives synthesized from pyrazole-based compounds have shown promising herbicidal and insecticidal activities. This suggests potential applications in agricultural chemistry for the development of new pesticides (Wang et al., 2015).
Antimicrobial Properties : Various synthesized pyrazole derivatives have exhibited antimicrobial activities against a range of bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Abdel-Wahab et al., 2017), (Farag et al., 2008).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVPVRUALOOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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